molecular formula C18H19ClN2O B576640 4-Benzhydrylpiperazin-1-yl carbonyl chloride CAS No. 13521-97-6

4-Benzhydrylpiperazin-1-yl carbonyl chloride

Cat. No.: B576640
CAS No.: 13521-97-6
M. Wt: 314.813
InChI Key: AALAIKKQHXSMCT-UHFFFAOYSA-N
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Description

4-Benzhydrylpiperazin-1-yl carbonyl chloride is an organic compound with the molecular formula C18H19ClN2O. It is a derivative of piperazine and is characterized by the presence of a benzhydryl group attached to the piperazine ring, along with a carbonyl chloride functional group. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzhydrylpiperazin-1-yl carbonyl chloride can be synthesized through the reaction of 1-benzhydrylpiperazine with triphosgene in the presence of pyridine. The reaction is typically carried out in anhydrous dichloromethane at low temperatures (-5°C to room temperature) to ensure the stability of the intermediate and final product .

Reaction Steps:

  • Dissolve 1-benzhydrylpiperazine in anhydrous dichloromethane.
  • Add pyridine to the solution.
  • Cool the solution to -5°C.
  • Add triphosgene dropwise to the cooled solution.
  • Slowly warm the reaction mixture to room temperature and stir for 3 hours.
  • Quench the reaction by adding dichloromethane and water.
  • Separate the organic phase, wash with brine, and dry with anhydrous sodium sulfate.
  • Evaporate the solvent to obtain the crude product as a yellow solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve larger scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzhydrylpiperazin-1-yl carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzhydrylpiperazin-1-yl carbonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzhydrylpiperazin-1-yl carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophilic sites on biomolecules and other substrates .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylpiperazine-1-carbonyl chloride
  • 4-Ethylpiperazine-1-carbonyl chloride
  • Dimethylcarbamoyl chloride

Uniqueness

4-Benzhydrylpiperazin-1-yl carbonyl chloride is unique due to the presence of the benzhydryl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds with enhanced stability and reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

4-benzhydrylpiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALAIKKQHXSMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651209
Record name 4-(Diphenylmethyl)piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13521-97-6
Record name 4-(Diphenylmethyl)piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.522 g (10 mmol) of 1-benzhydrylpiperazine and of 1.62 ml (20 mmol) of pyridine in 15 ml of dichloromethane is added, dropwise, to a solution of 1.187 g (4 mmol) of triphosgene in 10 ml of dichloromethane, cooled to −5° C. under an argon atmosphere. Stirring is continued at −5° C. for 15 minutes and then at ambient temperature for 3 hours. 50 ml of dichloromethane and 50 ml of water are subsequently added. The mixture is separated by settling out and the organic phase is washed with 2×25 ml of water and then 25 ml of a saturated aqueous solution of sodium chloride. The product is dried over sodium sulfate and evaporated under vacuum, so as to obtain 2.72 g of product in the form of a gum, used as it is in the following step.
Quantity
2.522 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.187 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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